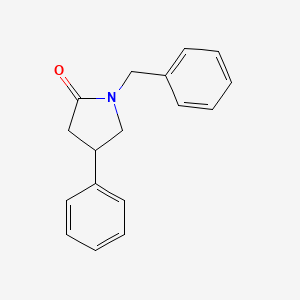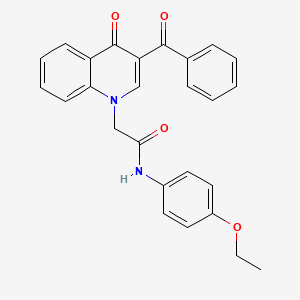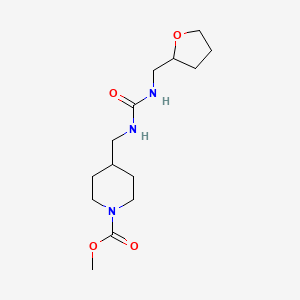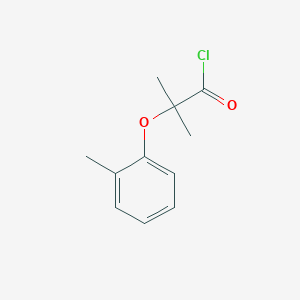![molecular formula C13H9F2NO B2378968 2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol CAS No. 2135461-66-2](/img/structure/B2378968.png)
2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 3,4-difluoroaniline and salicylaldehyde . The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond . The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes . Additionally, its imine group allows it to act as a nucleophile in various biochemical reactions .
Comparison with Similar Compounds
2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol can be compared with similar compounds such as:
2,6-Difluorobenzenamine: This compound shares the difluorophenyl group but lacks the imine and phenolic functionalities.
2,6-Difluorophenylamine: Similar to 2,6-difluorobenzenamine, it contains the difluorophenyl group but differs in its chemical reactivity and applications.
2,6-Difluorobenzeneamine: Another related compound with similar structural features but distinct chemical properties.
The uniqueness of this compound lies in its combination of the imine and phenolic groups, which confer specific reactivity and binding properties .
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUBGXKCKAYOFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)](/img/structure/B2378885.png)
![N-{4-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2378886.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2378888.png)







![N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2378901.png)



